1-(2H-Chromen-3-yl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89781-74-8 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2H-chromen-3-yl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-4-12-10(3-1)7-11(8-15-12)14-6-5-13-9-14/h1-7,9H,8H2 |
InChI Key |
ZNTZYZTUMRXBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)N3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2h Chromen 3 Yl 1h Imidazole Derivatives
Conventional Synthetic Routes for Chromene-Imidazole Scaffolds
Traditional methods for assembling chromene-imidazole derivatives often rely on well-established organic reactions, providing reliable access to these complex structures.
One-Pot Condensation Approaches Utilizing 3-Formylchromones
One of the most direct methods for synthesizing chromene-imidazole type structures involves the one-pot, three-component condensation reaction. A common approach utilizes 3-formylchromones, an aldehyde, and an ammonium (B1175870) source, often in the presence of a catalyst. For instance, the reaction of 3-formylchromones with an aldehyde and ammonium acetate (B1210297) can lead to the formation of a 2,4,5-trisubstituted imidazole (B134444) ring attached to the chromene backbone. While this method is efficient, it often requires a catalyst such as ZrO(NO3)2 under neat conditions to achieve good yields and short reaction times. heteroletters.org Another variation involves the use of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione (B117516) in ethanol (B145695) with pyridine (B92270) as a catalyst, yielding substituted 3-(1H-benzo[d]imidazol-2-yl)-4H-chromenes. sioc-journal.cn
Multi-Component Reactions for Chromene Derivatives Embodying Imidazole Motifs
Multi-component reactions (MCRs) are a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. youtube.com In the context of chromene-imidazole synthesis, MCRs offer an efficient pathway to molecular diversity. One such strategy involves the reaction of an α- or β-naphthol, an aromatic aldehyde, and malononitrile (B47326) in the presence of an ionic liquid catalyst like 1-allyl-3-methyl-imidazolium halides to produce 2-amino-4H-chromene derivatives. researchgate.net While this doesn't directly yield a 1-(2H-Chromen-3-yl)-1H-imidazole, the resulting amino-functionalized chromene can serve as a versatile intermediate for subsequent imidazole ring formation.
A highly site-selective synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives has been achieved through a one-pot cascade reaction of 3-cyanochromones and α-isocyanoacetates. nih.gov This process, catalyzed by Ag2CO3, involves a remarkable sequence of 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and [3+2] cyclization, resulting in the formation of five new bonds. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Key Features |
| 3-Formylchromones, Aldehydes, Ammonium Acetate | ZrO(NO3)2, neat | 2,4,5-Trisubstituted Imidazole-Chromene | Good yields, short reaction times. heteroletters.org |
| 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile, Aldehydes, Dimedone | Pyridine, EtOH, reflux | Substituted 3-(1H-Benzo[d]imidazol-2-yl)-4H-chromenes | One-pot, three-component reaction. sioc-journal.cn |
| Naphthol, Aldehydes, Malononitrile | 1-Allyl-3-methyl-imidazolium halide | 2-Amino-4H-chromene derivatives | Environmentally benign, catalyst can be reused. researchgate.net |
| 3-Cyanochromones, α-Isocyanoacetates | Ag2CO3, THF, reflux | 2-(1H-Imidazol-1-yl)-4H-chromen-4-one derivatives | Cascade reaction, high site-selectivity. nih.gov |
Cyclization Reactions Involving Chromene-3-carboxylic Acids and Acyl Bromides
While specific examples for the direct synthesis of this compound from chromene-3-carboxylic acids and acyl bromides are not prevalent in the provided search results, the general principles of heterocycle synthesis suggest this as a plausible, albeit less common, route. This approach would likely involve the conversion of the chromene-3-carboxylic acid to a more reactive species, such as an acid chloride or ester, followed by reaction with a suitable 1,2-diamino species to construct the imidazole ring.
Domino Reactions and Knoevenagel Condensation for Specific Chromene-Imidazolium Salts
Domino reactions, also known as cascade reactions, offer an elegant approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. The Knoevenagel condensation is a key reaction in this context. For instance, the reaction of 3-formylchromones with active methylene (B1212753) compounds like dimethyl acetone-1,3-dicarboxylate proceeds via a Michael addition followed by a Knoevenagel condensation to yield benzophenone (B1666685) derivatives, demonstrating the utility of this sequence in modifying the chromene core. nih.gov
A metal-free domino amination-Knoevenagel condensation approach has been used to access coumarin (B35378) derivatives. nih.gov In a surprising outcome, the use of imidazole as a nucleophilic organocatalyst in the reaction of certain coumarin precursors led to the formation of a 4-methoxy coumarin derivative instead of the expected imidazole-substituted product. nih.gov This highlights the nuanced reactivity in these systems.
Formation of Fused Imidazolocoumarin and Benzimidazolocoumarin Systems
The synthesis of fused heterocyclic systems containing both imidazole and coumarin (a close relative of chromene) moieties represents an important area of research. One method involves the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane (B32843) (TMSCl) in DMF, to produce benzimidazoles and other fused imidazoles. organic-chemistry.org This general strategy can be adapted to create fused benzimidazolocoumarin systems.
Another approach to fused imidazoles is the Marckwald reaction, which, when combined with the Neber rearrangement of cyclic ketones, provides a pathway to α-amino ketones. nih.gov These intermediates can then be reacted with potassium thiocyanate (B1210189) or cyanate (B1221674) to form fused imidazol-2-thiones or imidazol-2-ones. nih.gov
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
An eco-friendly, aqueous approach has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, which involves the reaction of nitroimidazoles with carbon nucleophiles. nih.gov While not directly producing a chromene-imidazole, this highlights the potential of water as a solvent for such syntheses.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. A green and highly efficient method for the synthesis of 2-amino-4H-chromene derivatives has been developed using a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and α- or β-naphthol under solvent-free conditions with a magnetic catalyst (FeTiO3) and microwave irradiation. ajgreenchem.com This method offers advantages such as short reaction times, simple work-up, and the ability to recycle the catalyst. ajgreenchem.com
The use of acidic ionic liquids as recyclable catalysts under ultrasound irradiation is another green method for synthesizing 2,4,5-trisubstituted-1H-imidazole derivatives. researchgate.net Mechanochemistry, which involves reactions conducted by grinding solids together, is also a promising green technique for producing various chemicals. nih.gov
| Green Chemistry Approach | Key Features | Example Application |
| Aqueous Synthesis | Utilizes water as a solvent, reducing the need for volatile organic compounds. | Synthesis of imidazole-based pyrimidine hybrids. nih.gov |
| Microwave-Assisted Synthesis | Accelerates reaction rates, often leading to higher yields and shorter reaction times. | Synthesis of 2-amino-4H-chromene derivatives using a magnetic catalyst. ajgreenchem.com |
| Ultrasound Irradiation | Provides energy for chemical reactions through acoustic cavitation. | Synthesis of 2,4,5-trisubstituted-1H-imidazoles with a recyclable ionic liquid catalyst. researchgate.net |
| Mechanochemistry | Solvent-free reactions conducted by grinding, minimizing waste. | Production of various high-value small chemicals. nih.gov |
Microwave-Assisted Synthetic Protocols for 2-(2H-Chromen-3-yl)-1H-imidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules. This technique has been successfully applied to the synthesis of various chromene-imidazole derivatives, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. researchgate.netasianpubs.orgnih.govkuleuven.be
A notable application of microwave irradiation is in the synthesis of substituted 2-(2H-chromen-3-yl)-5-phenyl-1H-imidazole based coumarin derivatives. researchgate.net This method provides a significant improvement over traditional heating, which can require up to 12 hours for completion and results in lower yields. researchgate.net Similarly, imidazoles containing isoquinoline (B145761) scaffolds have been synthesized using both conventional and microwave irradiation methods, with the latter consistently providing higher yields in shorter reaction times under environmentally friendly conditions. asianpubs.org The synthesis of polysubstituted imidazoles has also been achieved with high yields (up to 97%) under microwave irradiation using Cr2O3 nanoparticles as a catalyst in water. nih.gov
The general procedure for microwave-assisted synthesis often involves the reaction of an appropriate chromene derivative with other reactants in a suitable solvent under microwave irradiation at a specific power and for a short duration. For instance, the synthesis of 2H-chromene derivatives bearing phenylthiazolidinones was achieved in 8-10 minutes at 120°C using dimethylformamide (DMF) and a few drops of glacial acetic acid as the solvent system. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Reaction Time | Yield | Reference |
| Substituted 2-(2H-chromen-3-yl)-5-phenyl-1H-imidazole based coumarin derivatives | Microwave (180 W) | Shorter | Good | researchgate.net |
| Substituted 2-(2H-chromen-3-yl)-5-phenyl-1H-imidazole based coumarin derivatives | Conventional (80°C) | Up to 12 h | 61-68% | researchgate.net |
| Imidazoles containing isoquinoline scaffolds | Microwave | Shorter | Higher | asianpubs.org |
| Imidazoles containing isoquinoline scaffolds | Conventional | Longer | Lower | asianpubs.org |
| Polysubstituted imidazoles | Microwave (400 W) | 4-9 min | 97% | nih.gov |
| 2H-Chromene derivatives bearing phenylthiazolidinones | Microwave (120°C) | 8-10 min | Good | nih.gov |
Catalyst-Mediated Syntheses of Chromene-Imidazole Hybrids
Catalysis plays a pivotal role in the synthesis of chromene-imidazole derivatives, enabling efficient and selective transformations. Various catalytic systems, including organocatalysts and metal-based catalysts, have been developed to facilitate the construction of these hybrid molecules.
Imidazole/Cyanuric Acid as Catalysts for Chromene Derivative Synthesis
A combination of imidazole and cyanuric acid has been demonstrated as an effective catalytic system for the synthesis of 2-amino-4H-chromene derivatives. researchgate.netdocumentsdelivered.com This protocol involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a C-H acidic compound like resorcinol (B1680541) or dimedone. researchgate.net The reaction proceeds efficiently in aqueous media at room temperature, highlighting its green chemistry credentials. researchgate.net
The optimal catalyst loading was found to be 15 mol% of an imidazole/cyanuric acid mixture in a 3:1 molar ratio. researchgate.net Using either imidazole or cyanuric acid alone resulted in lower yields and required longer reaction times. researchgate.net This synergistic catalytic system works well for a variety of aryl aldehydes, including those with both electron-donating and electron-withdrawing substituents, affording the desired products in high to excellent yields. researchgate.net
Imidazole-Catalyzed Construction of Complex Ring Systems from Chromene Derivatives
Imidazole itself can act as an efficient organocatalyst in the synthesis of various chromene derivatives. For example, it has been used to catalyze the synthesis of 2-amino-3-cyano-4H-chromen-4-yl-phosphonates. researchgate.net In this reaction, 20 mol% of imidazole in ethanol at room temperature effectively promotes the condensation of salicylaldehydes, malononitrile, and a trialkyl phosphite (B83602) or diethyl phosphite, leading to high yields of the desired products. researchgate.net
Furthermore, imidazole derivatives, such as 1-allyl-3-methyl-imidazolium halides, have been employed as recoverable ionic liquid catalysts for the one-pot, three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles and 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles. lew.ro This solvent-free method offers excellent yields, operational simplicity, and short reaction times, with the catalyst being reusable for up to five runs without significant loss of activity. lew.ro
Characterization and Structural Elucidation of Synthesized Derivatives
The unambiguous identification and structural confirmation of newly synthesized this compound derivatives are crucial. This is achieved through a combination of modern spectroscopic techniques and elemental analysis.
Spectroscopic Confirmation Techniques (e.g., NMR, IR, MS)
A suite of spectroscopic methods is routinely employed to elucidate the structures of these complex heterocyclic compounds. asianpubs.orgnih.govnih.govsciencepublishinggroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. For instance, in the ¹H NMR spectrum of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazole, the signal for the N-H proton of the imidazole ring appears as a singlet around δ 9.18 ppm, while the C5'-H proton of the chromone (B188151) ring shows a doublet of doublets at δ 8.30 ppm. nih.gov The ¹³C NMR spectrum confirms the presence of the carbonyl group of the chromone ring with a resonance at δ 176.2 ppm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A sharp band around 3342 cm⁻¹ in the IR spectrum of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazole confirms the N-H stretching vibration of the imidazole ring, while a strong absorption at 1643 cm⁻¹ is characteristic of the C=O stretching of the chromone ring. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. For example, the mass spectrum of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazole shows a peak at m/z 365 (M+H)⁺, corresponding to the protonated molecule. nih.gov
Table 2: Spectroscopic Data for a Representative Chromene-Imidazole Derivative
| Technique | Key Observations | Interpretation | Reference |
| ¹H NMR | δ 9.18 (s, 1H), δ 8.30 (dd, 1H) | -NH of imidazole, C5'-H of chromone | nih.gov |
| ¹³C NMR | δ 176.2 | C=O of chromone | nih.gov |
| IR | 3342 cm⁻¹, 1643 cm⁻¹ | N-H stretch, C=O stretch | nih.gov |
| MS (ESI) | m/z 365 (M+H)⁺ | Molecular ion peak | nih.gov |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.gov This data is crucial for confirming the empirical formula of the synthesized derivative. The experimentally determined percentages are compared with the theoretically calculated values to verify the purity and composition of the compound. For example, the calculated and found elemental compositions for N-allyl-2-(6-fluorochromon-3-yl)-4,5-diphenyl-1H-imidazole were in close agreement, further validating its structure. nih.gov
Single-Crystal X-ray Diffraction for Definitive Structure Determination
In the case of the this compound framework, the single-crystal X-ray diffraction analysis of 1-Methyl-3-(2-oxo-2H-chromen-3-yl)-1H-imidazol-3-ium picrate (B76445) has provided invaluable structural insights. nih.gov The analysis confirmed the molecular structure and revealed key conformational features.
The crystal structure of this derivative showed that the 1H-imidazole ring is significantly twisted out of the plane of the 2H-chromen system, with a dihedral angle of 63.2(1)°. nih.gov The crystal packing is characterized by alternating stacks of the cations and anions along the a-axis, stabilized by π–π stacking interactions between their aromatic rings. nih.gov The centroid-to-centroid distances between these stacked rings are 3.458(2) Å and 3.678(2) Å. nih.gov Furthermore, the crystal structure is reinforced by C—H⋯O hydrogen bonds, which link the stacks into a two-tier layer. nih.gov
The crystallographic data for 1-Methyl-3-(2-oxo-2H-chromen-3-yl)-1H-imidazol-3-ium picrate was collected using a Bruker APEXII CCD diffractometer with Mo Kα radiation at a temperature of 100 K. nih.gov The key crystal data and structure refinement parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₁N₂O₂⁺·C₆H₂N₃O₇⁻ |
| Formula Weight | 455.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8142 (12) |
| b (Å) | 8.1942 (14) |
| c (Å) | 16.832 (3) |
| β (°) | 100.081 (4) |
| Volume (ų) | 925.3 (3) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 100 |
| Reflections Collected | 10390 |
| Independent Reflections | 4415 |
Table 1: Crystal data and structure refinement for 1-Methyl-3-(2-oxo-2H-chromen-3-yl)-1H-imidazol-3-ium picrate. nih.gov
This detailed structural information is fundamental for understanding the nature of this class of compounds and can inform the design of new derivatives with specific conformational and electronic properties.
Biological Activity and Preclinical Efficacy of 1 2h Chromen 3 Yl 1h Imidazole Derivatives in Vitro and Non Human in Vivo Studies
Antimicrobial Potency of Chromene-Imidazole Compounds
The fusion of the chromene and imidazole (B134444) rings has yielded derivatives with significant potential to combat microbial infections. Researchers have explored their efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy Against Pathogenic Bacterial Strains
Studies on 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazole derivatives, which are structurally related to the core 1-(2H-Chromen-3-yl)-1H-imidazole scaffold, have demonstrated notable antibacterial action.
While specific data on the antibacterial activity of this compound derivatives against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterococcus faecalis is not extensively detailed in the available literature, the broader class of chromone-based imidazoles has shown promise. For instance, certain 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have been synthesized and evaluated for their in vitro antibacterial properties, showing activity against various pathogenic strains.
Antifungal Efficacy Against Fungal Strains
The antifungal potential of chromene-imidazole derivatives has been a significant area of investigation. A series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles were synthesized and tested for their ability to inhibit the growth of pathogenic fungal strains. nih.gov
These compounds exhibited noteworthy antifungal activity. Specifically, against Saccharomyces cerevisiae, compound 4f showed significant inhibition with a Minimum Inhibitory Concentration (MIC) of 1.4 µg/mL. nih.gov Compound 4d also displayed inhibitory activity with an MIC of 4.5 µg/mL, followed by compound 6a with an MIC of 6.5 µg/mL. nih.gov When tested against Candida gastricus, compounds 4d and 4f demonstrated good activity, with MIC values of 11.2 and 11.7 µg/mL, respectively. nih.gov
These findings highlight the potential of the chromene-imidazole scaffold in developing new antifungal agents. The imidazole component is a known feature of clinically used azole antifungals like clotrimazole (B1669251) and miconazole, which act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov
Anticancer and Antiproliferative Activity of this compound Derivatives
The development of novel anticancer agents is a critical area of research, and derivatives of this compound have shown considerable promise in this domain through their cytotoxic and anti-angiogenic properties.
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines
A study focused on the rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives (compounds 13–16 ) revealed their potential as anticancer agents. researchgate.net These compounds were screened in vitro for their ability to inhibit pathways crucial for cancer cell proliferation, such as the KRAS/Wnt signaling pathways. researchgate.net
While specific IC50 values for cell lines such as MCF7, HCT-116, HepG-2, A-549, MDA-MB-231, PC-3, and U-87 are not detailed in the provided search results for this specific class of compounds, related imidazole derivatives have been extensively studied. For example, some 4-acetylphenylamine-based imidazole derivatives have shown cytotoxicity against MDA-MB-231, PPC-1 (a prostate cancer cell line), and U-87 glioblastoma cells. rsc.org
Anti-angiogenesis Properties of Chromene-Imidazole Derivatives
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles were specifically designed and evaluated for their anti-angiogenic properties. researchgate.net
The study identified compound 16f as a potent anti-angiogenesis molecule. researchgate.net Molecular docking analysis supported this finding, showing a high binding affinity of 16f with Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. researchgate.net This suggests that derivatives of this compound could act as lead structures for the development of new anti-angiogenic agents. researchgate.net
Antiviral Efficacy of this compound Derivatives
Despite the broad spectrum of biological activities exhibited by chromene and imidazole derivatives, a review of the scientific literature did not yield specific studies on the antiviral efficacy of this compound derivatives against any viral strains. While research has been conducted on the antiviral properties of various imidazole-containing compounds, data directly pertaining to the this compound scaffold is not currently available. nih.govnih.gov
Activity Against Specific Viral Pathogens (e.g., Parvovirus B19, Dengue Virus)
A review of the available scientific literature did not yield specific studies on the in vitro or in vivo activity of this compound or its close derivatives against Parvovirus B19 or Dengue virus.
However, the parent scaffolds, chromene and imidazole, have been independently investigated for their antiviral properties. Various derivatives of chromene have been reported to possess antiviral activity. uobaghdad.edu.iq Similarly, the imidazole nucleus is a core component of several antiviral agents, and its derivatives have been synthesized and evaluated against a range of viruses. nih.govrsc.orgajrconline.org These general findings suggest a potential avenue for future research into the specific antiviral effects of chromene-imidazole hybrids.
Molecular Mechanisms of Action and Target Interactions of 1 2h Chromen 3 Yl 1h Imidazole Derivatives
Enzyme Target Identification and Inhibition Studies
Derivatives of 1-(2H-chromen-3-yl)-1H-imidazole are recognized for their antifungal properties, primarily through the inhibition of the enzyme Lanosterol (B1674476) 14α-demethylase, also known as CYP51. This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol in fungal cell membranes. The imidazole (B134444) moiety of these compounds plays a key role in the inhibitory mechanism. It coordinates with the heme iron atom at the active site of CYP51, a member of the cytochrome P450 family. researchgate.netnih.gov This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation, a critical step in the ergosterol synthesis pathway. nih.govgoogle.com
The disruption of ergosterol production and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and fluidity of the fungal cell membrane. This leads to increased permeability and malfunction of membrane-bound enzymes, ultimately inhibiting fungal growth. nih.gov The effectiveness of azole antifungals, a class to which imidazole derivatives belong, is often evaluated by determining their minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against various fungal species. For instance, studies on other azole derivatives have demonstrated potent activity against Candida albicans. nih.govenamine.net The selectivity of these compounds for fungal CYP51 over its human homolog is a critical factor in their therapeutic profile. nih.gov
| Compound Derivative | Fungal Species | Inhibitory Concentration (MIC/IC50) | Reference |
|---|---|---|---|
| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (Enantiomer S) | Candida albicans CA98001 | MIC = 0.000256 µg/mL | nih.gov |
| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (Enantiomer R) | Candida albicans CA98001 | MIC = 0.023 µg/mL | nih.gov |
| Fluconazole (Reference) | Candida albicans CA98001 | MIC = 0.020 µg/mL | nih.gov |
| Azole Antifungals (General) | Malassezia globosa | IC50 = 0.15 to 0.35 µM | nih.gov |
Currently, there is a lack of direct scientific evidence specifically investigating the modulation of Gyrase B and Cyclin-Dependent Kinase (CDK) by this compound. However, research on related compounds offers some insights. For instance, a study on 1,2,3-triazole fused chromene derivatives demonstrated in silico inhibition of E. coli DNA-gyrase, with one compound showing a binding affinity of -9.4 kcal/mol. mdpi.com DNA gyrase, a type II topoisomerase, is an established antibacterial target, with its GyrB subunit containing the ATP-binding site that is often targeted by inhibitors. researchgate.netnih.gov
Similarly, while no direct link has been established with this compound, the broader class of cyclin-dependent kinases are well-known targets in cancer therapy. Inhibitors of CDKs can induce cell cycle arrest, particularly at the G1 phase, and are effective against tumor cells that are positive for the retinoblastoma (Rb) protein. nih.govmdpi.com
There are no direct studies detailing the effects of this compound on the KRAS or Wnt signaling pathways. However, research into compounds with similar structural motifs provides some context. The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its abnormal activation is implicated in various cancers. enamine.netnih.govnih.gov Studies on pyridinyl imidazoles have shown that they can inhibit the canonical Wnt/β-catenin pathway. nih.gov This inhibition was associated with a reduction in the expression of Tcf/Lef target genes, which are downstream effectors of the pathway. nih.gov The activation of the Wnt pathway is a complex process that can be modulated at various points, including the stabilization of the β-catenin destruction complex. nih.govnih.gov
Direct research on the inhibition of Topoisomerase I by this compound is not currently available. Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription, and its inhibitors are effective anticancer agents. nih.gov Research on other imidazole-containing compounds, such as 2-aryl-substituted 2-bis-1H-benzimidazoles, has demonstrated their ability to act as Topoisomerase I inhibitors and exhibit cytotoxicity against human tumor cell lines. nih.gov These agents function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov
Specific data on the inhibition of the Protein Kinase rhCK2α catalytic subunit by this compound has not been reported in the available scientific literature.
While specific studies on this compound are not available, related imidazole derivatives have been investigated as inhibitors of Dengue virus (DENV) proteins. The DENV NS2B-NS3 protease and the NS5 RNA-dependent RNA polymerase (RdRp) are essential for viral replication and are considered prime targets for antiviral drug development. nih.govmdpi.comnih.gov
Research has identified novel compounds that inhibit the DENV NS3 protease and NS5 RdRp. nih.gov For example, certain inhibitors have shown to suppress DENV-2 replication with an EC50 in the micromolar range. nih.gov The mechanism of these inhibitors can be either competitive or allosteric. mdpi.com Cell-based assays are used to determine the efficacy of these compounds in inhibiting viral replication, often by measuring the reduction in viral RNA levels. nih.govnih.gov
| Compound/Inhibitor | Viral Target | Activity (EC50/IC50) | Cell Line | Reference |
|---|---|---|---|---|
| Compound 1 (RdRp Inhibitor) | DENV-2 NS5 RdRp | EC50 = 11.09 ± 0.21 µM | Huh-7 | nih.gov |
| Galidesivir | DENV NS3 Protease/NS5 RdRp | IC50 = 10 µM | DENV replicon cells | nih.gov |
| Tadalafil | DENV NS3 Protease/NS5 RdRp | IC50 = 2.56 µM | DENV replicon cells | nih.gov |
Cellular Pathway Modulation and Biological Responses
Derivatives of this compound have been shown to exert their anti-cancer effects by modulating several key cellular pathways, ultimately leading to a range of biological responses that inhibit tumor growth and progression. These responses include the induction of cell cycle arrest, triggering of apoptosis, causing DNA damage, and disrupting the formation of tumor blood vessels.
Induction of Cell Cycle Arrest (e.g., G1 Phase Arrest)
A critical mechanism by which these compounds inhibit cancer cell proliferation is by inducing cell cycle arrest, primarily at the G1 phase. nih.govnih.gov The cell cycle is a series of events that take place in a cell as it grows and divides. By halting the cell cycle at the G1 checkpoint, these derivatives prevent the cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. nih.gov
Studies have shown that treatment with certain imidazole derivatives leads to a significant accumulation of cells in the G1 phase of the cell cycle. frontiersin.org This arrest is often mediated by the modulation of key regulatory proteins. For instance, some compounds have been found to upregulate the expression of tumor suppressor proteins like p53 and downregulate the levels of cyclins and cyclin-dependent kinases (CDKs) that are essential for the G1/S transition. nih.gov The disruption of these signaling pathways effectively puts a brake on the uncontrolled division of cancer cells. nih.govresearchgate.net
For example, the small molecule 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP) has been demonstrated to cause G1/S cell cycle arrest in glioma cell lines. nih.gov This effect was linked to transcriptional changes in genes involved in the p53 signaling pathway, leading to a decrease in cyclin-dependent kinase 1, cyclin A2, cyclin E1, and E2. nih.gov Similarly, the CDK7 inhibitor BS-181 has been shown to induce G1 cell cycle arrest in Jurkat T cells. nih.gov
Below is an interactive data table summarizing the effects of representative compounds on cell cycle progression.
| Compound/Agent | Cell Line(s) | Observed Effect | Key Molecular Targets/Pathways |
| 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP) | LN229, Snb19 (Glioma) | G1/S phase arrest | p53 signaling, CDK1, Cyclin A2, Cyclin E1/E2 |
| BS-181 | Jurkat T cells | G1 phase arrest | CDK7 |
| Niclosamide | WSU-HN6, CNE-2Z (HNSCC) | G1 phase arrest | let-7d/CDC34 axis |
Triggering of Apoptosis (Early and Late Stages)
In addition to halting cell proliferation, this compound derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govplos.org Apoptosis is a crucial process for removing damaged or unwanted cells and its evasion is a hallmark of cancer. These compounds can trigger both early and late stages of apoptosis. plos.org
The induction of apoptosis is often characterized by distinct morphological and biochemical changes. plos.org In the early stages, cells may show signs of shrinkage and membrane blebbing. plos.org As apoptosis progresses to the late stages, there is nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies. plos.org
The molecular mechanisms underlying the pro-apoptotic effects of these derivatives often involve the modulation of the Bcl-2 family of proteins. nih.gov For instance, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. nih.gov One study on novel imidazole derivatives showed that compound 4f significantly increased Bax expression and decreased Bcl-2 expression, leading to the activation of caspase-3 and subsequent apoptosis in HeLa cells. nih.gov
The table below provides an overview of the apoptotic effects of certain imidazole and chromene derivatives.
| Compound/Agent | Cell Line | Apoptotic Stage | Key Molecular Events |
| Compound 4f (imidazole derivative) | HeLa | Early and Late | Increased Bax/Bcl-2 ratio, Caspase-3 activation |
| (+)-Cyanidan-3-ol (CD-3) | HepG2 | Early and Late | DNA fragmentation, increased expression of Bcl-2 family and caspase genes |
| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives | MCF-7 | Not specified | Induction of apoptotic cell death |
DNA Damage Induction
Several derivatives of this compound have been found to induce DNA damage in cancer cells, contributing to their cytotoxic effects. nih.govnih.gov DNA damage can occur through various mechanisms, including the generation of reactive oxygen species (ROS), the formation of DNA adducts, and the inhibition of DNA repair enzymes. nih.govmdpi.com
The accumulation of significant DNA damage can trigger cell cycle arrest to allow for repair, or if the damage is too severe, it can lead to apoptosis. nih.govresearchgate.net DNA damage response (DDR) pathways are activated to sense the damage, signal its presence, and promote repair. nih.gov However, overwhelming these repair mechanisms can lead to cell death.
For instance, some compounds can induce DNA double-strand breaks, a particularly lethal form of DNA damage. researchgate.net The presence of these breaks is often marked by the phosphorylation of histone H2AX (γH2AX), which serves as a beacon for DNA repair proteins. Studies have shown that treatment with certain anti-cancer agents can lead to an accumulation of γH2AX foci, indicating significant DNA damage.
The mechanisms of DNA damage are complex and can involve various repair pathways such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR). nih.gov Some compounds may interfere with these pathways, enhancing their cytotoxic effects. researchgate.net
Disruption of Tumor Vascular Endothelial Cell Capillary Tubules
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis as it supplies the tumor with necessary nutrients and oxygen. nih.gov Tumor-associated endothelial cells, which line these new blood vessels, are often abnormal in both structure and function. nih.govnih.gov Derivatives of this compound can exert their anti-cancer effects by targeting and disrupting the formation of these capillary-like structures by tumor vascular endothelial cells.
By interfering with the ability of endothelial cells to form tubules, these compounds can effectively cut off the blood supply to the tumor, leading to a reduction in tumor growth and the prevention of metastasis. This anti-angiogenic activity represents a significant mechanism of action for these compounds. The disruption of the tumor vasculature creates a hostile microenvironment for the cancer cells, contributing to their demise. psu.edu
Molecular Interactions and Binding Site Analysis
The biological activities of this compound derivatives are rooted in their specific molecular interactions with target proteins. Understanding these interactions at the atomic level is crucial for rational drug design and the development of more potent and selective inhibitors.
Hydrogen Bonding Networks with Amino Acid Residues in Target Proteins
A key feature of the interaction between these imidazole derivatives and their protein targets is the formation of hydrogen bonding networks. Hydrogen bonds are crucial for the stability and specificity of ligand-protein complexes. rsc.org The imidazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with amino acid residues in the binding pocket of a target protein. researchgate.netnih.govnih.gov
For example, in a study of novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles, molecular docking simulations revealed H-bonding interactions between the compounds and amino acid residues at the active site of the Wnt target protein. researchgate.net The ability of the imidazole moiety to form these critical hydrogen bonds contributes significantly to the binding affinity and inhibitory activity of the compounds. researchgate.netresearchgate.net
Hydrophobic and Electrostatic Interactions
Following a comprehensive review of scientific literature, no specific research findings detailing the hydrophobic and electrostatic interactions of this compound and its derivatives were identified. Molecular docking studies, which are crucial for elucidating these types of interactions with biological targets, appear to be unavailable for this specific class of compounds.
Therefore, the detailed analysis of interacting amino acid residues, the nature of the hydrophobic and electrostatic contacts (e.g., pi-pi stacking, hydrogen bonds, van der Waals forces), and the corresponding binding energy contributions cannot be provided at this time.
Further research, including computational modeling and experimental validation, is required to characterize the molecular-level interactions of this compound derivatives with their potential biological targets. Such studies would be instrumental in understanding their structure-activity relationships and guiding the design of more potent and selective analogs.
Structure Activity Relationship Sar Studies of 1 2h Chromen 3 Yl 1h Imidazole Derivatives
Impact of Substituent Variations on Chromene Ring on Biological Potency
The chromene ring is a key structural component of 1-(2H-chromen-3-yl)-1H-imidazole, and modifications to this moiety have been shown to significantly affect the biological activity of these compounds. nih.gov Research has demonstrated that the type and position of substituents on the chromene nucleus can lead to substantial changes in potency and efficacy.
For instance, in the context of anticancer activity, it has been observed that the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the chromene ring are crucial for cytotoxic effects. nih.gov Furthermore, the electronic properties of substituents at the 7th position play a significant role; electron-donating groups at this position tend to enhance pharmacological activity, whereas electron-withdrawing groups have the opposite effect. nih.gov
In the development of novel anti-angiogenesis and anti-cancer agents based on the 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole scaffold, a series of derivatives were synthesized with various substitutions on the chromene ring. rsc.org One particular compound, 16f , which features specific substitutions, was identified as a potent anti-angiogenesis molecule, highlighting the importance of the substitution pattern on the chromene ring for this specific biological activity. rsc.org
Similarly, in the design of Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors, modifications at the C-8 position of the 2,2-dimethyl-2H-chromene ring were explored. nih.gov Comparing compounds with a hydrogen, hydroxyl, or methoxy (B1213986) group at this position revealed that a hydrogen at C-8 resulted in the strongest inhibition in some analogs, while a hydroxyl group showed stronger inhibition at low concentrations in others. nih.gov This underscores the nuanced effects of even small structural changes on the chromene ring.
A study on chromene derivatives as antimicrobial agents found that compounds with a cyclic secondary amine and 4-hydroxy phenyl substituents exhibited potent activity. nih.gov This suggests that the introduction of specific functional groups on the chromene moiety can direct the biological activity towards different therapeutic targets.
The following table summarizes the observed impact of various substituents on the chromene ring on the biological potency of this compound derivatives and related chromene-containing compounds.
| Substituent/Modification | Position | Observed Impact on Biological Potency | Therapeutic Area |
| 4-Aryl moiety, 3-Cyano group, 2-Amino group | 4, 3, 2 | Essential for cytotoxic activity. nih.gov | Anticancer |
| Electron-donating group | 7 | Enhances pharmacological activity. nih.gov | General |
| Electron-withdrawing group | 7 | Decreases pharmacological activity. nih.gov | General |
| Specific substitution pattern in compound 16f | Varied | Potent anti-angiogenesis activity. rsc.org | Anticancer |
| Hydrogen | 8 | Strongest HIF-1 inhibition in some analogs. nih.gov | Anticancer |
| Hydroxyl group | 8 | Stronger HIF-1 inhibition at low concentrations in some analogs. nih.gov | Anticancer |
| Cyclic secondary amine and 4-hydroxy phenyl | Varied | Potent antimicrobial activity. nih.gov | Antimicrobial |
Influence of Modifications to the Imidazole (B134444) Moiety on Activity Profiles
The imidazole moiety is another critical pharmacophoric element in this compound derivatives, and its modification has been a key strategy in modulating their biological activity. nih.govchemijournal.com The nitrogen-containing heterocyclic ring of imidazole can participate in various non-covalent interactions with biological targets, and altering its structure can fine-tune these interactions. chemijournal.com
Systematic variations of the imidazole part of the molecule, including changes in methylation patterns and connectivity, have been shown to lead to significant differences in the electrochemical properties and reactivity of related metal complexes, which can be extrapolated to the biological activity of the parent compounds. rsc.org
In the context of histamine (B1213489) H3-receptor antagonists, where imidazole is a common feature, replacement of the imidazole ring with a non-aromatic heterocycle like piperidine (B6355638) has been investigated. nih.gov While this replacement led to a loss of affinity for many compounds, certain ether derivatives maintained their in vitro affinities and even showed high in vivo potency. nih.gov This indicates that for specific structural classes, the imidazole ring can be successfully replaced to potentially improve other properties like pharmacokinetics.
Research on biaryl imidazole derivatives as H+/K+-ATPase inhibitors has shown that the inhibitory activity is significantly correlated with the electronic properties of the molecules, which are influenced by the imidazole core. researchgate.net This suggests a strong electronic interaction between the imidazole part of the molecule and the enzyme. researchgate.net
Furthermore, in the development of anti-trypanosomatid and antiplasmodial agents, the nature of the substituent attached to the imidazole ring was found to be crucial. For instance, 1-[(aryl)-(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives showed higher potency compared to their 1-(phenyl(1-phenyl-1H-pyrrol-3-yl)methyl)-1H-imidazole counterparts, highlighting the impact of the substituent at the 1-position of the imidazole ring.
The following table provides a summary of how modifications to the imidazole moiety can influence the activity profiles of these compounds.
| Modification | Impact on Activity Profile | Compound Class/Target |
| Replacement with piperidine | Loss of affinity in many cases, but maintained in some ether derivatives. nih.gov | Histamine H3-receptor antagonists |
| Substitution at the 1-position | Crucial for anti-trypanosomatid and antiplasmodial potency. | Imidazole-based antiprotozoal agents |
| General functionalization | Leads to differences in electrochemical properties and reactivity. rsc.org | Metal complexes (models for biological systems) |
| Biaryl substitution | Significant correlation with H+/K+-ATPase inhibitory activity. researchgate.net | H+/K+-ATPase inhibitors |
Role of Linker and Bridging Moieties in Modulating Activity
In a study focusing on imidazole-coumarin conjugates, a –SCH2– linker was used to connect the coumarin (B35378) and imidazole moieties. mdpi.com The structure-activity relationship of these conjugates revealed that the nature of the substituents on both the coumarin and imidazole rings, in conjunction with the thioether linker, was critical for their anti-hepatitis C virus activity. mdpi.com
The concept of a linker is also evident in the design of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides. Here, the methyl group attached to the nitrogen of the sulfonamide acts as a short linker. The design of these compounds involved modifications in three distinct regions: the heteroarylsulfonyl group, the small alkyl group on the nitrogen, and the 2,2-dimethyl-2H-chromene structure. This modular approach underscores the importance of the linker in orienting the key pharmacophoric groups for optimal interaction with the biological target.
Although direct studies on the linker between the chromene and imidazole rings in the parent compound "this compound" are not extensively detailed in the provided context, the principles derived from related structures highlight the potential for modulating activity through linker modifications.
The following table illustrates the role of linkers in related compound series.
| Linker/Bridging Moiety | Connected Moieties | Impact on Activity | Compound Class |
| –SCH2– | Imidazole and Coumarin | Essential for anti-hepatitis C virus activity, with activity modulated by substituents on the terminal rings. mdpi.com | Imidazole-coumarin conjugates |
| Methyl group on sulfonamide nitrogen | 2,2-dimethyl-2H-chromene and heteroarylsulfonamide | Influences the orientation of pharmacophoric groups, impacting HIF-1 pathway inhibition. | N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides |
Correlation between Electronic Properties and Biological Activity
The biological activity of this compound derivatives is intrinsically linked to their electronic properties. The distribution of electron density, polarity, and the molecule's capacity for donor-acceptor interactions are critical factors that govern their interaction with biological targets. nih.gov
Studies on dietary chromone (B188151) derivatives have shown that the number and position of hydroxyl substituents significantly influence the electronic charge distribution, which in turn affects polarity, lipophilicity, and antioxidant capacity. nih.gov These changes in physicochemical properties have been found to correlate well with systematic changes in biological activities. nih.gov Quantum-chemical calculations, such as determining NBO atomic charges and global reactivity descriptors, are valuable tools for understanding these relationships. nih.gov
In the case of biaryl imidazole derivatives acting as H+/K+-ATPase inhibitors, a quantitative structure-activity relationship (QSAR) study found a significant correlation between the inhibitory activity and global topological charge indices (GTCIs) and the total polar surface area (TPSA). researchgate.net This indicates that strong electronic interactions between the drug molecule and the receptor are a key determinant of its inhibitory potency. researchgate.net
Furthermore, the electronic nature of substituents on the chromene ring has a direct impact on activity. As mentioned previously, electron-donating groups at the 7th position of the chromene nucleus enhance pharmacological activity, while electron-withdrawing groups lead to a decrease in activity. nih.gov This provides a clear example of how modulating the electronic landscape of the molecule can tune its biological response.
The following table summarizes the key correlations observed between electronic properties and biological activity.
| Electronic Property/Descriptor | Impact on Biological Activity | Compound Class |
| Electron-donating/withdrawing nature of substituents | Electron-donating groups enhance, while electron-withdrawing groups decrease activity. nih.gov | Chromene derivatives |
| Global Topological Charge Indices (GTCIs) | Significant correlation with H+/K+-ATPase inhibitory activity. researchgate.net | Biaryl imidazole derivatives |
| Total Polar Surface Area (TPSA) | Significant correlation with H+/K+-ATPase inhibitory activity. researchgate.net | Biaryl imidazole derivatives |
| Electronic charge distribution | Influences polarity, lipophilicity, and antioxidant capacity. nih.gov | Chromone derivatives |
Pharmacophore Elucidation and Design Principles for Optimized Activity
Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. drugdesign.org For this compound derivatives, elucidating the pharmacophore helps in designing new analogs with optimized potency and selectivity.
Based on SAR studies, a general pharmacophore for chromene-based compounds with cytotoxic activity has been proposed to include a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the chromene ring. nih.gov This highlights the key structural elements that are essential for this particular biological effect.
In the design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as anti-cancer agents, the rational design was based on previously proven pharmacophore analogs for cancer. rsc.org This approach led to the synthesis of compounds with potent anti-angiogenesis properties, demonstrating the utility of pharmacophore-based design. rsc.org
For dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), structural optimization and SAR studies of 1-phenyl-1H-naphtho[2,3-d] nih.govrsc.orgdrugdesign.orgtriazole-4,9-dione derivatives led to the identification of a highly potent compound. nih.gov This process of structural optimization is guided by an evolving understanding of the pharmacophoric requirements of the target enzymes. nih.gov
The key principles for optimizing activity in this class of compounds involve:
Systematic modification of substituents on both the chromene and imidazole rings to probe the steric and electronic requirements of the biological target.
Bioisosteric replacement of key functional groups or rings to improve properties such as potency, selectivity, and pharmacokinetics. nih.gov
Conformational control through the introduction of rigid or flexible linkers to ensure an optimal orientation of the pharmacophoric elements for binding.
The following table outlines some of the key pharmacophoric features and design principles for optimizing the activity of this compound derivatives and related compounds.
| Pharmacophore Feature/Design Principle | Description | Application |
| 4-Aryl, 3-Cyano, 2-Amino on Chromene | Essential structural elements for cytotoxic activity. nih.gov | Design of anticancer agents |
| Rational design based on known cancer pharmacophores | Utilizing existing knowledge of anticancer pharmacophores to guide the synthesis of new derivatives. rsc.org | Development of anti-angiogenesis agents |
| Structural optimization of substituents | Iterative modification of substituents to enhance potency and selectivity. nih.gov | Discovery of dual IDO1/TDO inhibitors |
| Bioisosteric replacement | Replacing a functional group or ring with another that has similar steric and electronic properties to improve activity or other properties. nih.gov | Optimization of histamine H3-receptor antagonists |
Computational and in Silico Investigations of 1 2h Chromen 3 Yl 1h Imidazole Derivatives
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method helps in understanding the binding mechanism and affinity, which are crucial for drug design.
Research on chromene-imidazole derivatives has extensively utilized molecular docking to explore their potential as inhibitors for various enzymes. For instance, studies on 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have employed docking to investigate their antifungal activity. nih.govnih.gov These simulations were performed against the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov The results revealed that derivatives with electron-withdrawing groups, such as bromo and chloro substituents, exhibited strong binding interactions within the enzyme's active site, corroborating their observed in vitro antifungal efficacy. nih.gov
Similarly, docking studies on other chromene-based compounds, like chromen-4-one substituted oxadiazole analogs, have been conducted to evaluate their inhibitory potential against β-glucuronidase. researchgate.net These simulations help to visualize the ligand-protein interactions, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net In the case of 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives, molecular docking has been used to predict their antioxidant activity by studying their interactions with proteins like protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2). researchgate.net
| Compound Series | Target Protein | Key Findings | Binding Energy (kcal/mol) |
|---|---|---|---|
| 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles | Lanosterol 14α-demethylase (CYP51) | Electron-withdrawing groups enhance binding. | Data not specified |
| Imidazolo-Triazole hydroxamic acid derivatives | HDAC2 (4LXZ) | Compound F4 showed the highest binding energy. ajchem-a.com | -8.7 ajchem-a.com |
| 1,5-Diphenyl-2,4-disubstituted-1H-imidazoles | Protein Tyrosine Kinase (2HCK) | Compound UB2 showed strong binding affinity. researchgate.net | -7.20 researchgate.net |
| 1,5-Diphenyl-2,4-disubstituted-1H-imidazoles | Peroxiredoxin (1HD2) | Compound MB3 showed good binding affinity. researchgate.net | -6.21 researchgate.net |
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time. This method is crucial for validating the results of molecular docking and understanding the behavior of the complex in a more realistic, solvated environment.
MD simulations have been employed to study the stability of various imidazole-containing compounds complexed with their target proteins. For imidazolo-triazole hydroxamic acid derivatives targeting HDAC2, MD simulations were run to determine parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds. ajchem-a.com Stable RMSD values for the protein-ligand complexes over the simulation time indicate that the ligand remains securely bound in the active site. ajchem-a.comnih.gov For instance, average RMSD values of 1.62 Å and 1.86 Å for specific complexes suggested stable binding. ajchem-a.com Lower SASA values for the complexes compared to the free protein also pointed towards higher stability. ajchem-a.com
These simulations can reveal how flexible ligands might adopt different binding modes or conformations within the binding pocket. nih.gov The stability of these conformations is often correlated with binding affinity; a ligand that maintains a stable conformation in the binding pocket is typically associated with a stronger binding affinity. nih.gov
| Compound-Protein Complex | Simulation Time | Average RMSD (Å) | Key Stability Indicators |
|---|---|---|---|
| F3-4LXZ (Imidazolo-Triazole) | Not Specified | 1.62 ajchem-a.com | Stable H-bonds, low SASA value. ajchem-a.com |
| F2-4LXZ (Imidazolo-Triazole) | Not Specified | 1.86 ajchem-a.com | Stable H-bonds, low SASA value. ajchem-a.com |
| Compound 27-5FL4 (Triazole Sulfonamide) | 100 ns nih.gov | Not Specified | Stable RMSD, RMSF, RoG, and H-bonds. nih.gov |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide a fundamental understanding of molecular properties that govern reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
DFT calculations are widely used to determine the optimized molecular geometry of chromene-imidazole derivatives. researchgate.netnih.gov By employing basis sets like B3LYP/6-311++G(d,p), researchers can compute the most stable three-dimensional structure of these molecules. researchgate.netconicet.gov.ar The theoretical geometric parameters, such as bond lengths and angles, can then be compared with experimental data from X-ray diffraction to validate the computational model. nih.govconicet.gov.ar For instance, studies on imidazole-phenothiazine hybrids have shown that DFT calculations can accurately predict bond lengths and angles, with deviations from experimental values attributed to the calculations being performed in the gas phase versus the solid phase of the experiment. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For imidazole derivatives, the distribution of these orbitals is also significant. For example, in 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the HOMO is primarily located around the sulfur atom and the imidazole ring, indicating these are the likely sites for electrophilic attack. orientjchem.org The calculated HOMO-LUMO gap for this compound was 3.87 eV. orientjchem.org
Electrophilicity and Chemical Hardness Determination
Global reactivity descriptors such as chemical hardness (η) and electrophilicity (ω) are derived from HOMO and LUMO energies and provide further insights into a molecule's reactivity. researchgate.net Chemical hardness (η = (E_LUMO - E_HOMO) / 2) is a measure of the molecule's resistance to changes in its electron distribution. A larger hardness value indicates greater stability and lower reactivity. researchgate.net Conversely, softness (S = 1/η) is the reciprocal of hardness, and a higher softness value correlates with higher reactivity. researchgate.net
The global electrophilicity index (ω = μ² / 2η), where μ is the electronic chemical potential (μ = (E_HOMO + E_LUMO) / 2), quantifies the ability of a molecule to accept electrons. These parameters are valuable for comparing the reactivity of different derivatives within a series of compounds. researchgate.net
| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) |
|---|---|---|---|---|
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 orientjchem.org | -1.74 orientjchem.org | 3.87 orientjchem.org | 1.935 |
| AMBT-1 (Imidazole-based inhibitor) | Not Specified | Not Specified | Not Specified | 2.604 researchgate.net |
| AMBT-2 (Imidazole-based inhibitor) | Not Specified | Not Specified | Not Specified | 2.362 researchgate.net |
| AMBT-3 (Imidazole-based inhibitor) | Not Specified | Not Specified | Not Specified | 2.658 researchgate.net |
Molecular Electrostatic Potential (MESP) Mapping for Reactive Regions
Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the surface of a molecule. These maps are invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. orientjchem.orgresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For imidazole derivatives, MESP analysis has shown that the maximum electron density is often located on the nitrogen atoms of the imidazole ring, making them key sites for interactions such as hydrogen bonding with protein receptors. orientjchem.orgresearchgate.net This information is highly complementary to docking studies, as it helps to explain the nature of the observed intermolecular interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's therapeutic effect, QSAR models can be used to predict the activity of newly designed compounds and to guide the synthesis of more potent derivatives.
In the context of 1-(2H-Chromen-3-yl)-1H-imidazole derivatives, QSAR studies would involve the generation of a dataset of these compounds with their corresponding experimentally determined biological activities. A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be broadly categorized as:
1D descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.
3D descriptors: Calculated from the 3D conformation of the molecule, encompassing steric and electronic properties.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is built that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting model is rigorously validated using both internal and external validation techniques.
A more advanced approach, 3D-QSAR, considers the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D fields around the molecules, representing their steric and electrostatic properties. These fields are then correlated with biological activity to create a predictive model. The results of a 3D-QSAR study are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to enhance or diminish its activity. For instance, a CoMFA steric contour map might indicate that a bulky substituent at a particular position on the chromene ring would be beneficial for activity, while a CoMSIA electrostatic map might suggest that an electron-withdrawing group on the imidazole ring is favored.
A hypothetical QSAR model for a series of this compound derivatives might yield statistical parameters such as those presented in the table below.
| Statistical Parameter | Value | Description |
| q² | 0.68 | The cross-validated correlation coefficient, indicating good internal predictive ability. |
| r² | 0.89 | The non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. |
| SEE | 0.35 | The standard error of the estimate, representing the deviation of the predicted values from the observed values. |
| F-value | 120.5 | The F-statistic, indicating the statistical significance of the model. |
These statistical values would suggest a robust and predictive QSAR model, capable of guiding the design of new this compound derivatives with improved therapeutic potential.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug-Likeness Assessment
In addition to having potent biological activity, a successful drug candidate must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). A compound's ADME profile determines its bioavailability and its ability to reach the target site in the body in sufficient concentrations to elicit a therapeutic effect. Poor ADME properties are a major cause of late-stage drug development failures.
In silico ADME prediction has become an integral part of the early drug discovery process, allowing for the rapid assessment of a compound's drug-likeness. nih.govnih.gov Various computational models are available to predict a wide range of ADME properties, including:
Absorption: The ability of a drug to be absorbed from the site of administration, typically the gastrointestinal tract for orally administered drugs. This is often predicted by considering properties such as solubility and permeability.
Distribution: The process by which a drug is transported throughout the body and reaches its target tissues. Key factors include plasma protein binding and the ability to cross biological membranes.
Metabolism: The chemical modification of a drug by enzymes in the body, which can lead to its inactivation and elimination. The prediction of metabolic stability and the identification of potential metabolites are crucial.
Excretion: The removal of a drug and its metabolites from the body, primarily through the kidneys and liver.
A widely used guideline for assessing the drug-likeness of a compound is Lipinski's Rule of Five. nih.gov This rule states that a compound is more likely to be orally bioavailable if it has:
A molecular weight of 500 g/mol or less.
A logP (a measure of lipophilicity) of 5 or less.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
The table below presents a hypothetical in silico ADME prediction for a series of this compound derivatives.
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Lipinski Violations |
| This compound | 212.24 | 2.8 | 0 | 3 | 38.5 | 0 |
| Derivative A | 242.27 | 3.2 | 0 | 3 | 38.5 | 0 |
| Derivative B | 288.72 | 3.9 | 1 | 4 | 58.7 | 0 |
| Derivative C | 324.35 | 4.5 | 1 | 4 | 58.7 | 0 |
| Derivative D | 515.60 | 5.8 | 2 | 6 | 85.4 | 2 |
Based on this hypothetical data, the parent compound, this compound, and its derivatives A, B, and C all exhibit favorable drug-like properties with no violations of Lipinski's Rule of Five. Derivative D, however, violates two of the rules (molecular weight > 500 and logP > 5), suggesting that it may have poor oral bioavailability. Such in silico assessments are invaluable for prioritizing which compounds to synthesize and advance to more extensive experimental testing.
Emerging Therapeutic Applications and Future Research Trajectories for 1 2h Chromen 3 Yl 1h Imidazole Derivatives
Identification of Novel Lead Structures for Drug Development
Researchers have successfully synthesized novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives and identified a potent anti-angiogenesis molecule that can be considered a new lead structure. researchgate.net The versatility of the chromene-imidazole framework allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability is crucial for optimizing lead compounds to enhance their efficacy, selectivity, and safety profiles. The exploration of this chemical space continues to be a primary focus for medicinal chemists aiming to discover next-generation therapeutics. hilarispublisher.com
Potential for Development as Anti-angiogenesis Agents
The development of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer progression. Several derivatives of 1-(2H-Chromen-3-yl)-1H-imidazole have demonstrated significant potential as anti-angiogenesis agents. These compounds can inhibit the formation of new vasculature, thereby cutting off the supply of nutrients and oxygen to tumors. google.com
Specifically, novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles have been rationally designed and synthesized, leading to the identification of a potent anti-angiogenesis molecule. researchgate.net This particular compound was shown to inhibit the KRAS/Wnt signaling pathway and demonstrate anti-angiogenesis properties. researchgate.net Molecular docking studies have further revealed that these derivatives can exhibit high binding affinity with Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. researchgate.net The ability of these compounds to induce apoptotic cell death in cancer cells further enhances their therapeutic potential. google.com
| Feature | Description |
| Mechanism | Down-regulate neovasculature formation and inhibit VEGF production. google.com |
| Key Compound Class | 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles. researchgate.net |
| Signaling Pathway | Inhibition of KRAS/Wnt. researchgate.net |
Broader Scope in Antimicrobial Drug Design and Overcoming Resistance
The rise of antimicrobial resistance is a pressing global health issue, necessitating the development of novel therapeutic agents. nih.gov Chromene-imidazole derivatives have emerged as a promising class of compounds in the design of new antimicrobial drugs. The imidazole (B134444) nucleus is a key component of several clinically used antifungal agents that work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov
A series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and their N-allyl derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Certain compounds with electron-withdrawing substituents, such as bromo and chloro groups, have shown significant inhibitory activity against fungal strains like S. cerevisiae and C. albicans. nih.gov Furthermore, some derivatives have demonstrated remarkable inhibitory potential against the bacterium B. subtilis. nih.gov The development of these compounds offers a potential strategy to combat multi-drug resistant Gram-negative bacteria. nih.gov The versatility of the chromene-imidazole scaffold allows for the creation of molecular hybrids and conjugates that can potentially overcome existing resistance mechanisms. nih.govmdpi.com
| Compound Type | Target Organism | Key Findings |
| 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles | S. cerevisiae, C. albicans | Compounds with bromo and chloro substituents showed significant inhibitory activity. nih.gov |
| N-allyl-2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles | B. subtilis | Exhibited remarkable inhibitory potential. nih.gov |
Prospects in Antiviral Drug Development Against Emerging Pathogens
The ongoing threat of emerging viral pathogens underscores the urgent need for broad-spectrum antiviral drugs. helmholtz-munich.de Imidazole-based compounds have shown promise in this area, with research exploring their activity against a range of viruses. nih.gov The core structure of this compound provides a foundation for developing novel antiviral agents.
Computational studies have been employed to assess the potential of imidazole derivatives as inhibitors of key viral enzymes. nih.govmdpi.com For instance, molecular docking studies have investigated the interaction of these compounds with the main protease of SARS-CoV-2, a critical enzyme for viral replication. nih.gov These studies suggest that imidazole derivatives could serve as a starting point for the design of effective treatments for COVID-19 and other viral infections. The development of "first-line" broad-spectrum antivirals is crucial to address future pandemics, and the chromene-imidazole scaffold represents a valuable platform for this endeavor. helmholtz-munich.de
Exploration in Other Disease Models (e.g., neurodegenerative diseases like Alzheimer's and schizophrenia)
The therapeutic potential of chromene-imidazole derivatives extends beyond cancer and infectious diseases to the realm of neurodegenerative disorders. In the context of Alzheimer's disease, a progressive neurodegenerative condition, new series of imino-2H-chromene derivatives have been designed as multifunctional agents. nih.gov These compounds have been evaluated as inhibitors of BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), all of which are implicated in the pathology of Alzheimer's. nih.gov
One derivative bearing a benzyl (B1604629) pendant was identified as a potent inhibitor of both AChE and BuChE. nih.gov Furthermore, a phenylimino-2H-chromene derivative demonstrated neuroprotective effects against Aβ-induced neuronal cell damage. nih.gov Similarly, in the context of schizophrenia, the unique chemical properties of these compounds may offer new avenues for therapeutic intervention. The ability of these derivatives to interact with multiple targets makes them particularly attractive for complex diseases like Alzheimer's. nih.govresearchgate.net
| Disease Model | Target | Key Findings |
| Alzheimer's Disease | BACE1, AChE, BuChE | Imino-2H-chromene derivatives showed inhibitory activity. nih.gov |
| Alzheimer's Disease | Neuroprotection | A phenylimino-2H-chromene derivative protected against Aβ-induced neuronal cell damage. nih.gov |
Challenges and Future Directions in the Medicinal Chemistry of Chromene-Imidazole Derivatives
Despite the promising therapeutic potential of chromene-imidazole derivatives, several challenges remain in their development as clinical agents. A primary hurdle is the optimization of their drug-like properties, including potency, selectivity, solubility, and metabolic stability. hilarispublisher.com Achieving this delicate balance often requires extensive medicinal chemistry efforts. researchgate.net
Another significant challenge is overcoming drug resistance, a persistent issue in both antimicrobial and anticancer therapies. hilarispublisher.com Future research will need to focus on designing derivatives that can circumvent known resistance mechanisms. The exploration of novel synthetic methodologies, such as diversity-oriented synthesis, will be crucial for expanding the chemical space of chromene-imidazole derivatives and identifying new lead compounds. hilarispublisher.com Furthermore, a deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective molecules. researchgate.net The continued investigation into the diverse biological activities of this scaffold holds great promise for the future of drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(2H-Chromen-3-yl)-1H-imidazole derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions under inert atmospheres. For example, a halo-nitrobenzene derivative can be reacted with substituted 1H-imidazole in DMF using K₂CO₃ as a base and CuI as a catalyst at 120°C for 24 hours . Chromen-3-yl derivatives may require additional steps, such as NaBH₄ reduction or SOCl₂ treatment, followed by purification via column chromatography . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), catalyst loading (0.1 eq. CuI), and temperature control to minimize side reactions.
Q. How can spectroscopic techniques be employed to characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. ¹H NMR can confirm imidazole and chromene ring proton environments (δ 7.0–8.5 ppm for aromatic protons), while ¹³C NMR identifies carbonyl and aromatic carbons . Infrared (IR) spectroscopy detects functional groups like C=N (~1600 cm⁻¹) and C-O (chromene lactone, ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, and single-crystal X-ray diffraction provides absolute stereochemistry, as demonstrated in studies with R factors ≤0.045 .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : The Maximal Electroshock (MES) test is widely used for antiepileptic potential, where ED₅₀ values (dose effective in 50% of subjects) are determined . For antimicrobial activity, broth microdilution assays (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) are recommended. Cytotoxicity can be assessed via MTT assays on mammalian cell lines, with IC₅₀ values compared to positive controls like doxorubicin .
Advanced Research Questions
Q. How can QSAR modeling predict the biological activity of novel this compound analogs?
- Methodological Answer : Comparative Molecular Similarity Indices Analysis (CoMSIA) combines steric, electrostatic, and hydrophobic fields to correlate structural features with bioactivity. A training set of 34 analogs (pED₅₀ values from MES tests) is used to generate a model, validated by a test set (10 analogs) with predictive r² >0.6 . Descriptors like logP and molar refractivity are optimized using partial least squares (PLS) regression. For example, electron-withdrawing groups on the chromene ring enhance anticonvulsant activity by modulating receptor binding .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction requires crystals grown via slow evaporation (e.g., ethanol/water). Data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software ensures accuracy. Key metrics include R factor (<0.05), mean C-C bond length (0.004 Å), and data-to-parameter ratio (>14:1) . Hydrogen bonding networks (e.g., N-H···O interactions) and π-π stacking distances (3.4–3.6 Å) are analyzed to explain stability and packing .
Q. How do computational docking studies elucidate the binding mode of this compound to therapeutic targets?
- Methodological Answer : AutoDock 3.0 with Lamarckian Genetic Algorithm (LGA) predicts binding conformations. The ligand is flexibly docked into a rigid protein (e.g., GLP-1 receptor), using empirical free energy scoring (van der Waals, hydrogen bonding, desolvation). A grid spacing of 0.375 Å and 50 GA runs ensure reproducibility. For this compound, docking to the GLP-1 receptor active site (PDB: 6X9X) reveals key interactions: imidazole N-H with Asp170 and chromene O with Tyr88 .
Q. How can researchers address contradictions in synthetic yields or bioactivity data across studies?
- Methodological Answer : Variability in yields may arise from divergent reaction conditions (e.g., solvent purity, catalyst aging). Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). For bioactivity discrepancies, cross-validate assays using standardized protocols (e.g., CLSI guidelines for MIC). Meta-analysis of SAR data (e.g., substituent effects on ED₅₀) reconciles outliers by adjusting steric/electronic parameters .
Q. What strategies optimize regioselective C-H functionalization in imidazole derivatives?
- Methodological Answer : Palladium-catalyzed C-H activation enables late-stage diversification. For example, this compound reacts with aryl halides (e.g., 4-bromobenzaldehyde) under Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and K₂CO₃ in DMF at 100°C for 12 h. Regioselectivity at C-5 of imidazole is confirmed by NOE NMR and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
